molecular formula C17H11FN6S B13358438 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13358438
M. Wt: 350.4 g/mol
InChI Key: ARIVOJODYVXHPZ-UHFFFAOYSA-N
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Description

3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process often starts with the preparation of the core imidazo[1,2-a]pyridine structure, followed by the introduction of the triazolo[3,4-b][1,3,4]thiadiazole moiety and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, which can result in the modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties

Biological Activity

The compound 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring multiple heterocycles. Its molecular formula is C16H13FN4SC_{16}H_{13}FN_4S with a molecular weight of approximately 326.36 g/mol. The presence of the triazole and thiadiazole rings contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds synthesized from the triazolo-thiadiazole framework have demonstrated moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The structure-activity relationship (SAR) studies suggest that modifications to the fluorophenyl group can enhance cytotoxicity against specific cancer cell lines.

Analgesic Effects

The analgesic properties of related compounds have been evaluated using various pain models in rodents. For example, certain derivatives exhibited significant antinociceptive effects comparable to standard analgesics like aspirin . The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in pain and inflammation pathways.

Summary of Research Findings

Activity Tested Compounds Results Reference
AntimicrobialTriazolo-thiadiazole derivativesModerate to strong activity against Gram-positive and Gram-negative bacteria
AnticancerVarious derivativesInduction of apoptosis in cancer cells
AnalgesicSelected triazolo-thiadiazolesSignificant antinociceptive activity in mice

Case Studies

  • Antimicrobial Screening: A study synthesized several triazolo-thiadiazole derivatives and tested their antimicrobial efficacy against a panel of bacteria. Compounds demonstrated varying degrees of activity with some showing MIC values lower than standard antibiotics .
  • Cytotoxicity Assays: In a series of cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7), specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Analgesic Mechanism Investigation: A pharmacological study assessed the analgesic effects using hot plate and tail flick tests. The results indicated a significant reduction in pain response times compared to control groups treated with saline .

Properties

Molecular Formula

C17H11FN6S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11FN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3

InChI Key

ARIVOJODYVXHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F

Origin of Product

United States

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